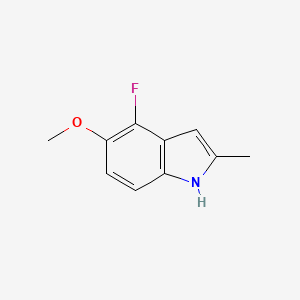

4-Fluoro-5-methoxy-2-methyl-1H-indole

Description

BenchChem offers high-quality 4-Fluoro-5-methoxy-2-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-5-methoxy-2-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-5-methoxy-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDOWKZJEOFRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621794 | |

| Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288385-93-3 | |

| Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Fluorinated Indole Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Fluoro-5-methoxy-2-methyl-1H-indole

This guide offers a comprehensive technical overview of 4-Fluoro-5-methoxy-2-methyl-1H-indole, a fluorinated indole derivative of significant interest to researchers in medicinal chemistry and drug development. While direct experimental literature on this specific molecule is sparse, this document synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of fluorine atom(s) into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[2] 4-Fluoro-5-methoxy-2-methyl-1H-indole combines these features, making it a valuable building block for exploring new chemical space. Its structure is analogous to precursors for potent serotonin receptor agonists, highlighting its potential as a key intermediate in the synthesis of novel therapeutics.[3][4]

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 288385-93-3 | [5][6] |

| Molecular Formula | C₁₀H₁₀FNO | [5][7] |

| Molecular Weight | 179.19 g/mol | [5] |

| Appearance | Predicted: Crystalline solid | N/A |

| Melting Point | Not reported | [5] |

| Boiling Point | Not reported | [5] |

| Solubility | Predicted: Soluble in common organic solvents (e.g., Ethanol, DMSO, Dichloromethane) | [8] |

Proposed Synthesis: The Fischer Indole Synthesis

The most reliable and versatile method for constructing the 2-methyl-1H-indole core of the target molecule is the Fischer indole synthesis.[9][10] This classic reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine and a ketone.

Synthetic Workflow

The proposed two-stage synthesis commences with the formation of (4-fluoro-5-methoxyphenyl)hydrazine, followed by its condensation with acetone to form the hydrazone intermediate, which is then cyclized.

Caption: Proposed Fischer Indole Synthesis Workflow.

Detailed Experimental Protocol

Materials:

-

(4-Fluoro-5-methoxyphenyl)hydrazine

-

Acetone (slight excess)

-

Solvent (e.g., Ethanol or Acetic Acid)

-

Acid Catalyst (e.g., Polyphosphoric acid (PPA), Zinc chloride, or Sulfuric acid)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Hydrazone Formation: Dissolve (4-fluoro-5-methoxyphenyl)hydrazine in a suitable solvent like ethanol. Add a slight excess of acetone to the solution. The mixture is typically stirred at room temperature or with gentle heating to facilitate the condensation reaction, forming the corresponding hydrazone. The progress can be monitored by Thin-Layer Chromatography (TLC).[9]

-

Cyclization: To the formed hydrazone, carefully add the acid catalyst. The choice of catalyst is critical; PPA is often effective for this transformation. The mixture is then heated (e.g., 80-100 °C) to induce the cyclization and elimination of ammonia. This is the key indole-forming step.[9]

-

Work-up and Purification: Upon completion (as monitored by TLC), cool the reaction mixture to room temperature. Carefully neutralize the acid by pouring the mixture over ice and adding a base, such as a saturated sodium bicarbonate solution, until effervescence ceases. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[9]

-

Isolation: After filtering the drying agent, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-Fluoro-5-methoxy-2-methyl-1H-indole.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound requires a suite of spectroscopic techniques. The following workflow outlines the standard characterization process.[11]

Caption: Standard Characterization Workflow for the Target Compound.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 4-Fluoro-5-methoxy-2-methyl-1H-indole, based on analyses of structurally similar compounds.[12]

| Technique | Predicted Data | Rationale and Interpretation |

| ¹H NMR | δ ~7.8-8.0 (s, 1H, NH), δ ~6.8-7.2 (m, 2H, Ar-H), δ ~6.1-6.3 (s, 1H, C3-H), δ ~3.9 (s, 3H, OCH₃), δ ~2.4 (s, 3H, C2-CH₃) | The indole NH proton will appear as a broad singlet. The aromatic protons will show coupling to the fluorine atom. The C3-H, methoxy, and C2-methyl protons will appear as singlets. |

| ¹³C NMR | 9-10 distinct signals. C4 will show a large ¹J(C-F) coupling constant (~240-250 Hz). | The spectrum will confirm the number of unique carbon environments. The carbon directly bonded to fluorine (C4) will exhibit a characteristic large one-bond coupling constant. Other carbons in the aromatic ring will show smaller ²J(C-F) and ³J(C-F) couplings. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent aromatic protons. | Confirms the presence of the fluorine atom and provides information about its electronic environment. |

| Mass Spec. (EI) | Molecular Ion (M⁺) peak at m/z = 179.19. | Confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

| FTIR (cm⁻¹) | ~3400 (N-H stretch), ~2950-2850 (C-H stretch), ~1600 (C=C stretch), ~1250 (C-O stretch), ~1100 (C-F stretch) | Provides confirmation of key functional groups present in the molecule.[11] |

Chemical Reactivity and Stability Insights

The reactivity of the indole ring is heavily influenced by its substituents. The electron-donating nature of the methoxy group and the methyl group at the C2 position, combined with the electron-withdrawing effect of the fluorine atom, creates a unique electronic profile.

-

Electrophilic Substitution: The indole ring is generally susceptible to electrophilic attack, typically at the C3 position. However, since the C2 position is substituted, reactivity at other positions on the pyrrole or benzene ring should be considered.

-

N-H Acidity: The indole N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions.

-

Stability: While fluorination often enhances metabolic stability, certain fluorinated heteroaromatic systems can be susceptible to defluorination under physiological conditions.[13] Early-stage stability assays in aqueous buffers are recommended to de-risk any compound containing this scaffold for downstream applications.

Potential as a Scaffold in Drug Discovery

4-Fluoro-5-methoxy-2-methyl-1H-indole is a valuable precursor for more complex molecules, particularly in the realm of neuroscience and psychoactive drug development. Related tryptamines, such as 4-Fluoro-5-methoxy-DMT, are potent 5-HT₁ₐ receptor agonists.[4] The title compound can serve as a starting point for the synthesis of such tryptamines through functionalization at the C3 position.

Caption: Conceptual Pathway from the Indole Scaffold to a Tryptamine Derivative.

The incorporation of the 2-methyl group may modulate the pharmacological profile of the resulting tryptamines, potentially altering receptor selectivity or metabolic pathways compared to their non-methylated counterparts. This makes 4-Fluoro-5-methoxy-2-methyl-1H-indole an intriguing platform for structure-activity relationship (SAR) studies.

References

- Benchchem. Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Comparative Guide.

- The Royal Society of Chemistry. Supporting information.

- Sunway Pharm Ltd. 4-Fluoro-5-methoxy-2-methyl-1H-indole - CAS:288385-93-3.

- Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol.

- Allfluoro pharmaceutical co .ltd. 4-Fluoro-5-methoxy-2-methyl-1H-indole,288385-93-3.

- Wikipedia. 4-F-5-MeO-pyr-T.

- Benchchem. Head-to-head comparison of different synthesis routes for 4-Fluoro-1-methyl-1H-indol-5-ol.

- Fisher Scientific. eMolecules 4-Fluoro-5-methoxy-2-methyl-1H-indole | 288385-93-3.

- Wikipedia. 4-Fluoro-5-methoxy-DMT.

- ResearchGate. Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine.

- precisionFDA. 4-FLUORO-5-METHOXY-DMT.

- ChemUniverse. 4-FLUORO-5-METHOXY-1H-INDOLE [P58088].

- PubChem. N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.

- CP Lab Safety. 4-Fluoro-5-Methoxy-2-Methyl-1H-Indole, 97% Purity, C10H10FNO, 5 grams.

- Chemcd. 4-FLUORO-5-METHOXY-2-METHYL-1H-INDOLE | 288385-93-3.

- The Royal Society of Chemistry. Supporting information Indoles.

- PMC - NIH. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

- PubChem - NIH. 5-MeO-MPMI | C15H20N2O | CID 9881324.

- NIH. 5-Fluoro-3-(1H-indol-3-ylmethyl).

- PubMed. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl).

- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- ACS Medicinal Chemistry Letters. The Dark Side of Fluorine.

- European Journal of Chemistry. Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach.

- NIH. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists.

- Chemical Synthesis Database. 5-methoxy-2-(4-methoxyphenyl)-1H-indole.

- Biosynth. 5-Fluoro-1-(methoxymethyl)-1H-indole | 1488594-93-9 | NJC59493.

- BLD Pharm. 288385-89-7|4-Fluoro-5-methoxy-1H-indole.

- GoldBio. 5-Methoxy-2-methylindole.

- Sigma-Aldrich. 5-Methoxy-7-methyl-1H-indole | 61019-05-4.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-F-5-MeO-pyr-T - Wikipedia [en.wikipedia.org]

- 4. 4-Fluoro-5-methoxy-DMT - Wikipedia [en.wikipedia.org]

- 5. 4-Fluoro-5-methoxy-2-methyl-1H-indole - CAS:288385-93-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. eMolecules 4-Fluoro-5-methoxy-2-methyl-1H-indole | 288385-93-3 | MFCD09264512 | Fisher Scientific [fishersci.com]

- 7. calpaclab.com [calpaclab.com]

- 8. goldbio.com [goldbio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of the Substituted Indole Scaffold

An In-depth Technical Guide to the Synthesis of 4-Fluoro-5-methoxy-2-methyl-1H-indole

The indole nucleus is a privileged heterocyclic structure, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore for interacting with a wide range of biological targets. The specific functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on the synthesis of a specifically substituted indole, 4-fluoro-5-methoxy-2-methyl-1H-indole, a molecule with potential applications in drug discovery due to the strategic placement of its fluoro, methoxy, and methyl groups, which can significantly influence metabolic stability and receptor binding affinity.

This document provides a comprehensive overview of the most logical and field-proven pathway for the synthesis of this target molecule. We will delve into the mechanistic underpinnings of the chosen reactions, provide detailed experimental protocols, and discuss the rationale behind key procedural choices, reflecting an approach centered on scientific integrity and reproducibility.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A retrosynthetic analysis of 4-fluoro-5-methoxy-2-methyl-1H-indole reveals a clear and robust strategy for its construction. The most logical disconnection is the C2-C3 bond and the N1-C7a bond, which points directly to the renowned Fischer indole synthesis.[3][4] This powerful reaction forms the indole ring by reacting a phenylhydrazine with an aldehyde or ketone under acidic conditions.

This disconnection identifies two key synthons: the (4-fluoro-5-methoxyphenyl)hydrazine synthon and an acetone synthon. This analysis establishes the Fischer indole synthesis as the primary and most efficient route to explore.

Caption: Retrosynthetic analysis of the target indole.

Primary Synthetic Pathway: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole core.[3][5] The reaction proceeds by heating a phenylhydrazone, formed in situ from a phenylhydrazine and a carbonyl compound, in the presence of an acid catalyst.[3]

Mechanism: The reaction mechanism is a well-studied cascade:

-

Hydrazone Formation: The (4-fluoro-5-methoxyphenyl)hydrazine reacts with acetone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[1][1]-Sigmatropic Rearrangement: After protonation of the enamine, a key[1][1]-sigmatropic rearrangement (a Claisen-type rearrangement) occurs, forming a new C-C bond and breaking the N-N bond.

-

Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring aminal.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the aromatic indole ring.[3]

This pathway is highly effective for this target due to the use of a symmetrical ketone (acetone), which prevents the formation of regioisomers that can complicate syntheses with unsymmetrical ketones.

Workflow for the Synthesis of 4-Fluoro-5-methoxy-2-methyl-1H-indole

The overall process can be visualized as a two-stage approach: the synthesis of the crucial hydrazine intermediate, followed by the Fischer cyclization.

Caption: Experimental workflow for the target indole synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of (4-Fluoro-5-methoxyphenyl)hydrazine Hydrochloride

The hydrazine precursor is typically prepared from the corresponding aniline via diazotization followed by reduction.[6]

Materials:

-

3-Fluoro-4-methoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-fluoro-4-methoxyaniline (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes in the cold bath.

-

-

Reduction:

-

In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring. A precipitate should form.

-

Allow the mixture to stir for 1-2 hours, letting it slowly warm to room temperature.

-

-

Isolation:

-

Collect the precipitated hydrazine hydrochloride salt by vacuum filtration.

-

Wash the filter cake thoroughly with a small amount of cold water, followed by diethyl ether, to remove impurities.

-

Dry the solid product under vacuum to yield (4-fluoro-5-methoxyphenyl)hydrazine hydrochloride. The product should be stored under an inert atmosphere as hydrazines can be sensitive to air oxidation.

-

Part 2: Fischer Indole Synthesis of 4-Fluoro-5-methoxy-2-methyl-1H-indole

Materials:

-

(4-Fluoro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq)

-

Acetone (2.0-3.0 eq)

-

Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)[3][6]

-

Ethanol (or another suitable solvent)

Procedure:

-

Hydrazone Formation and Cyclization:

-

Combine (4-fluoro-5-methoxyphenyl)hydrazine hydrochloride and acetone in ethanol.

-

Heat the mixture to reflux for 30-60 minutes to ensure complete formation of the hydrazone.

-

Cool the mixture slightly and slowly add the acid catalyst (e.g., PPA) portion-wise. The reaction is often exothermic.

-

Heat the reaction mixture to 80-100 °C (or as determined by the catalyst used) and monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a base, such as aqueous sodium hydroxide (NaOH), until the pH is ~7-8.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Final Purification:

-

Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-fluoro-5-methoxy-2-methyl-1H-indole.

-

Alternative Synthetic Strategies

While the Fischer synthesis is the most direct approach, other classical and modern methods for indole synthesis are worth noting for their broader applicability in medicinal chemistry.

-

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an aniline.[7][8] For the target molecule, this would require reacting 3-fluoro-4-methoxyaniline with a 3-halobutan-2-one derivative. However, this reaction often requires harsh conditions and can suffer from poor yields and regioselectivity issues, making it less ideal than the Fischer synthesis for this specific target.[8]

-

Hemetsberger Indole Synthesis: This pathway involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester, which can then be decarboxylated.[9][10] While effective, the synthesis and handling of the azido starting materials can be hazardous and complex.[9]

-

Transition Metal-Catalyzed Syntheses: Modern organic synthesis has seen the rise of powerful transition-metal-catalyzed methods (e.g., using Palladium, Copper, or Cobalt) for constructing indole rings.[1][11][12] These reactions, such as the Larock indole synthesis, often offer milder reaction conditions and greater functional group tolerance but may require more complex catalysts and starting materials.

| Synthesis Method | Key Reactants | General Conditions | Advantages | Disadvantages |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid catalysis, heat[3][6] | Versatile, well-established, good yields | Requires acid, can have regioselectivity issues with unsymmetrical ketones |

| Bischler-Möhlau Synthesis | Aniline, α-Halo-ketone | Heat, excess aniline[8] | Access to 2-aryl/alkylindoles | Harsh conditions, often low yields, potential side reactions[8] |

| Hemetsberger Synthesis | Aryl aldehyde, Azidoacetate | Thermal decomposition[9] | Forms indole-2-carboxylates | Synthesis and handling of azido precursors can be hazardous[9] |

| Transition-Metal Catalysis | Substituted anilines, alkynes, etc. | Pd, Cu, Co, Au, etc. catalyst[1][13] | Mild conditions, high functional group tolerance | Catalyst cost, ligand sensitivity, optimization required |

Predicted Characterization Data

The structural identity and purity of the final compound must be confirmed through rigorous spectroscopic analysis. Based on known data for structurally similar indoles, the following characteristics are predicted for 4-fluoro-5-methoxy-2-methyl-1H-indole.[14]

| Analysis | Predicted Data |

| ¹H NMR | Signals for the indole NH (broad singlet, ~8.0 ppm), aromatic protons on the indole ring (doublets and doublets of doublets, ~6.7-7.2 ppm, showing H-F coupling), a singlet for the methoxy protons (~3.9 ppm), and a singlet for the C2-methyl protons (~2.4 ppm). |

| ¹³C NMR | Approximately 9 distinct carbon signals. The carbon atom attached to the fluorine (C4) will exhibit a large one-bond C-F coupling constant. Signals for the methyl, methoxy, and aromatic carbons would appear in their characteristic regions. |

| ¹⁹F NMR | A single resonance in the aromatic region, characteristic of a fluoro-substituted benzene ring, likely showing coupling to adjacent protons. |

| Mass Spec. (MS) | A molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₀H₁₀FNO), which is approximately 179.07 g/mol . |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (~3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹), and a strong C-F stretching band (~1200-1250 cm⁻¹). |

Conclusion

The synthesis of 4-fluoro-5-methoxy-2-methyl-1H-indole is most reliably achieved via the Fischer indole synthesis. This classical reaction provides a robust and high-yielding pathway from readily accessible starting materials. The protocol outlined in this guide, from the preparation of the key hydrazine intermediate to the final cyclization and purification, represents a validated and efficient methodology for obtaining this valuable substituted indole. For researchers and drug development professionals, a firm grasp of this and other fundamental indole syntheses is essential for the continued exploration of novel chemical matter with therapeutic potential.

References

- BenchChem. (2025). A Comparative Guide to Catalysts in Indole Synthesis: Moving Beyond Indium(III) Chloride. BenchChem.

- Thennakoon, N., Kaur, G., Wang, J., Plieger, P. G., & Rowlands, G. J. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. Australian Journal of Chemistry, 68(5), 791.

- Cera, G., & Bencivenni, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(3), 595.

- Yoo, W., & Li, C. J. (2006). Catalytic Synthesis of Substituted Indoles and Quinolines from the Dehydrative C–H Coupling of Arylamines with 1,2- and 1,3-Diols. Organometallics, 25(22), 5231–5233.

- Merck & Co. (n.d.). Bischler-Möhlau Indole Synthesis. Merck Index.

- Wikipedia. (2023). Bischler–Möhlau indole synthesis.

- Siddiqui, Z. N., & Khan, S. A. (2025).

- Majumdar, K. C., & Samanta, S. (2019). Indole Synthesis by Cobalt-Catalyzed Intramolecular Amidation via the Oxidatively Induced Reductive Elimination Pathway. The Journal of Organic Chemistry, 84(17), 11096-11105.

- Taber, D. F., & Stachel, S. J. (2011). Bischler-Möhlau indole synthesis. Organic Syntheses, 88, 10.

- SciSpace. (n.d.). Bischler–Möhlau indole synthesis.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol. BenchChem.

- Wikipedia. (2023). Hemetsberger indole synthesis.

- Wikipedia. (2024). Fischer indole synthesis.

- Moody, C. J., & Rees, C. W. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. Organic & Biomolecular Chemistry, 11(10), 1579-1588.

- Taber, D. F., & Stachel, S. J. (2011). Indole synthesis: a review and proposed classification. Organic chemistry frontiers, 1(1), 28-31.

- BenchChem. (2025).

- Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Faham, A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of the Saudi Chemical Society, 25(8), 101288.

- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.

- Royal Society of Chemistry. (n.d.). Indoles via Knoevenagel–Hemetsberger reaction sequence.

- BenchChem. (2025). Head-to-head comparison of different synthesis routes for 4-Fluoro-1-methyl-1H-indol-5-ol. BenchChem.

- Royal Society of Chemistry. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 4-fluoro-5-methoxy-2-methyl-1H-indole

Introduction: The Strategic Value of Fluorinated Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged structure." The strategic introduction of a fluorine atom and other substituents onto the indole ring can profoundly influence a molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. Fluorination, in particular, is a widely employed strategy to enhance metabolic stability, improve binding affinity, and alter lipophilicity.

This guide focuses on 4-fluoro-5-methoxy-2-methyl-1H-indole, a compound of significant interest due to its structural motifs that are common in biologically active molecules. Understanding the core physicochemical properties of this molecule is paramount for any researcher aiming to incorporate it into a drug discovery pipeline. Given the current scarcity of direct experimental data for this specific compound, this document serves as both a repository of predicted data and, more importantly, a practical guide to the experimental determination of its key physicochemical parameters. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Predicted Physicochemical Properties: An In Silico Starting Point

In the absence of comprehensive experimental data, computational models provide a valuable first approximation of a molecule's physicochemical properties. These predictions are instrumental in the early stages of drug discovery for triaging compounds and planning experimental work. However, it is crucial to recognize that these are theoretical values and must be validated through empirical testing.

Table 1: Predicted Physicochemical Properties of 4-fluoro-5-methoxy-2-methyl-1H-indole

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₁₀FNO | Defines the elemental composition and exact mass. |

| Molecular Weight | 179.19 g/mol | Influences diffusion rates and overall size, a key parameter in Lipinski's Rule of Five. |

| logP | ~2.5 - 3.5 | A measure of lipophilicity, which affects solubility, membrane permeability, and plasma protein binding.[1][2] |

| Aqueous Solubility | Low to moderate | Directly impacts bioavailability and formulation strategies. |

| pKa (acidic) | ~16-17 (indole N-H) | The indole N-H is weakly acidic and generally not a significant ionization center under physiological conditions. |

| pKa (basic) | Not applicable | The molecule lacks a readily protonatable basic center. |

Note: Predicted values are derived from various computational algorithms (e.g., XLOGP3 for logP, ACD/Labs or ChemAxon for pKa) and should be treated as estimates pending experimental verification.[3][4][5][6]

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of aqueous solubility, lipophilicity (logP), and acidity (pKa). The rationale behind each step is explained to provide a deeper understanding of the methodology.

Aqueous Solubility: The Shake-Flask "Gold Standard"

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[7][8][9]

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-fluoro-5-methoxy-2-methyl-1H-indole (e.g., 2-5 mg) to a known volume of aqueous buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.[10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid. This step is critical to avoid contamination of the supernatant with undissolved particles.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in units such as µg/mL or µM.

-

Caption: Workflow for the shake-flask solubility determination.

Lipophilicity (logP): Balancing Water and Fat Affinity

The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity. It governs how a drug distributes between the aqueous environment of the blood and the lipid-rich environment of cell membranes.[11] The shake-flask method is the traditional and most reliable technique for its determination.[12][13][14]

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water (or a relevant buffer, e.g., PBS pH 7.4 for logD) with n-octanol by mixing them vigorously and allowing the phases to separate. This ensures that the volume of each phase does not change during the experiment.

-

-

Partitioning:

-

Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol for this compound).

-

Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases (e.g., 1 mL of each).

-

Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

-

Phase Separation:

-

Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the n-octanol and aqueous layers.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from each phase.

-

Quantify the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.[15]

-

-

Calculation of logP:

-

The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

-

Caption: Workflow for shake-flask logP determination.

Acidity (pKa): Understanding Ionization State

The pKa value indicates the strength of an acid. For 4-fluoro-5-methoxy-2-methyl-1H-indole, the most relevant pKa is that of the indole N-H proton, which is weakly acidic. While not expected to be significantly ionized at physiological pH, understanding its pKa is important for predicting potential interactions and solubility in different pH environments. Potentiometric titration is a robust method for pKa determination, although UV-Vis spectrophotometry is also a powerful alternative if the compound has a chromophore that changes with ionization.[16][17][18][19]

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume. The co-solvent is necessary due to the low aqueous solubility of many organic molecules.

-

-

Titration Setup:

-

Use a calibrated pH meter with a combination electrode.

-

Place the solution in a jacketed beaker to maintain a constant temperature.

-

Use a micro-burette to add a standardized titrant (e.g., 0.1 M KOH for an acid).

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added. The resulting titration curve will have a sigmoidal shape.

-

The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). This can be determined from the inflection point of the first derivative of the titration curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

Synthesis and Spectroscopic Characterization

A plausible and robust method for the synthesis of 4-fluoro-5-methoxy-2-methyl-1H-indole is the Fischer indole synthesis.[20][21][22][23] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a ketone.

Proposed Synthetic Route: Fischer Indole Synthesis

The synthesis would commence with the reaction of (3-fluoro-4-methoxyphenyl)hydrazine with acetone in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride) to form the corresponding hydrazone, which then undergoes in situ cyclization to yield the target indole.

Caption: Proposed Fischer indole synthesis of the target compound.

Expected Spectroscopic Data

The structural confirmation of the synthesized 4-fluoro-5-methoxy-2-methyl-1H-indole would rely on a combination of spectroscopic techniques.

-

¹H NMR: The spectrum is expected to show a singlet for the C2-methyl protons (~2.4 ppm), a singlet for the methoxy protons (~3.9 ppm), and distinct aromatic protons on the indole ring. A broad singlet for the indole N-H proton will also be present, typically downfield (>8.0 ppm).

-

¹³C NMR: Approximately 10 distinct carbon signals are expected. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance in the aromatic region, characteristic of a fluoro-substituted benzene ring, is anticipated.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for N-H stretching (~3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), and a strong C-F stretching band (~1250-1000 cm⁻¹).[24][25][26][27][28]

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound (C₁₀H₁₀FNO, exact mass: 179.0746).[29][30][31][32]

Conclusion

4-fluoro-5-methoxy-2-methyl-1H-indole represents a valuable scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization of its physicochemical properties is not yet publicly available, this guide provides a robust framework for researchers to bridge this knowledge gap. By leveraging computational predictions for initial guidance and employing the detailed, validated experimental protocols outlined herein, scientists can confidently determine the critical physicochemical parameters of this and other novel compounds. This systematic approach of prediction, synthesis, and empirical characterization is fundamental to accelerating the journey from a promising molecule to a potential drug candidate.

References

- Di, L., & Kerns, E. H. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 77.

- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.

- Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism.

- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.

- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.

- J&K Scientific LLC. (2025). Fischer Indole Synthesis.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257.

- Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.

- Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.

- Protocols.io. (2024). LogP / LogD shake-flask method.

- Ayed, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS medicinal chemistry letters, 3(12), 1018–1021.

- Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge.

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.

- Sjöberg, J., et al. (2021). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

- Valko, K. (n.d.). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America.

- Li, B., et al. (2018). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical chemistry, 90(15), 9390–9396.

- ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data.

- Julian, P. L., & Pikl, J. (1935). Synthesis and Infrared Spectra of Some Indole Compounds. Journal of the American Chemical Society, 57(3), 563–566.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Kim, T., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules (Basel, Switzerland), 24(7), 1419.

- The Pharma Guide. (2025). 5 Easy Methods to Calculate pKa.

- Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ChemAxon. (n.d.). pKa calculation.

- University of Texas at Dallas. (n.d.). UV-Vis Spectrometry, pKa of a dye.

- ChemAxon. (n.d.). Calculators & Predictors.

- ChemAxon. (2023). Predicting pKa.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality?.

- ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.

- ResearchGate. (n.d.). FT-IR spectrum of control indole.

- Cheng, T., et al. (2007). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge.

- Encyclopedia.pub. (2022).

- CLC Support. (n.d.). The log P algorithm.

- YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta.

- ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.

- Dieng, S. D. (2015). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron.

- Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.

- Rosés, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European journal of pharmaceutical sciences, 76, 103–111.

- Preprints.org. (2023).

- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- St. John, M. K., et al. (2021). Dimensionally reduced machine learning model for predicting single component octanol–water partition coefficients.

- ProQuest. (n.d.). Infrared Spectra of Indole Compounds.

- MDPI. (2023).

- ResearchGate. (2025). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge | Request PDF.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CLC Manuals - clcsupport.com [resources.qiagenbioinformatics.com]

- 3. researchgate.net [researchgate.net]

- 4. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. chemaxon.com [chemaxon.com]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmaguru.co [pharmaguru.co]

- 19. ijper.org [ijper.org]

- 20. testbook.com [testbook.com]

- 21. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 22. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 23. jk-sci.com [jk-sci.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]

- 28. Infrared Spectra of Indole Compounds - ProQuest [proquest.com]

- 29. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 31. preprints.org [preprints.org]

- 32. mdpi.com [mdpi.com]

4-Fluoro-5-methoxy-2-methyl-1H-indole CAS number 288385-93-3

An In-depth Technical Guide to 4-Fluoro-5-methoxy-2-methyl-1H-indole (CAS: 288385-93-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-Fluoro-5-methoxy-2-methyl-1H-indole (CAS No. 288385-93-3), a substituted indole of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, and modifications such as fluorination and methoxylation can profoundly influence a molecule's metabolic stability, lipophilicity, and receptor binding affinity. This document outlines the compound's physicochemical properties, proposes a detailed and scientifically grounded synthetic protocol based on the Fischer Indole Synthesis, and describes the expected spectroscopic characteristics for structural validation. Furthermore, it explores the potential therapeutic applications of this molecule by examining the biological activity of structurally related compounds, particularly in the context of serotonin receptor modulation. Safety, handling, and storage protocols are also addressed to ensure its proper use in a research setting.

Introduction: The Strategic Value of Substituted Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1] The strategic placement of substituents on the indole ring is a key tactic in drug design to modulate pharmacological activity. The introduction of a fluorine atom, for instance, is known to enhance metabolic stability and binding affinity by altering electronic properties and blocking sites of oxidative metabolism.[2] Concurrently, a methoxy group can influence solubility and serve as a hydrogen bond acceptor, further tuning the molecule's pharmacokinetic and pharmacodynamic profile.

4-Fluoro-5-methoxy-2-methyl-1H-indole emerges as a valuable chemical intermediate, combining these features. It serves as a building block for more complex molecules, particularly those targeting the central nervous system. Analogs containing the 4-fluoro-5-methoxy tryptamine scaffold have demonstrated potent and selective activity as 5-HT1A receptor agonists, highlighting the potential of this substitution pattern for developing novel therapeutics.[3][4] This guide provides the foundational knowledge required for the synthesis, characterization, and strategic utilization of this important research chemical.

Physicochemical and Structural Properties

A summary of the key identifying and physical properties of 4-Fluoro-5-methoxy-2-methyl-1H-indole is presented below.

| Property | Value | Source |

| CAS Number | 288385-93-3 | [5] |

| Molecular Formula | C₁₀H₁₀FNO | [5] |

| Molecular Weight | 179.19 g/mol | [5] |

| IUPAC Name | 4-fluoro-5-methoxy-2-methyl-1H-indole | [6] |

| Appearance | Predicted: White to off-white solid | General Observation |

| Storage | Sealed in a dry, refrigerated environment | [7][8] |

Proposed Synthesis: The Fischer Indole Synthesis

The most versatile and widely applied method for constructing 2,3-disubstituted indoles is the Fischer Indole Synthesis.[9] This classic reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and an aldehyde or ketone.[10][11][12]

Retrosynthetic Rationale

The target molecule can be efficiently synthesized by disconnecting the C2-C3 bond of the indole ring, leading back to the corresponding arylhydrazone. This intermediate, in turn, is derived from the reaction of (4-fluoro-5-methoxyphenyl)hydrazine and acetone. The hydrazine precursor is accessible from 4-fluoro-5-methoxyaniline.

Detailed Experimental Protocol

Step 1: Formation of (4-fluoro-5-methoxyphenyl)hydrazone of Acetone

-

To a stirred solution of (4-fluoro-5-methoxyphenyl)hydrazine (1.0 equivalent) in ethanol, add a slight excess of acetone (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

The hydrazone often precipitates from the solution upon formation. If not, the solvent can be removed under reduced pressure.

Causality: The acidic catalyst protonates the carbonyl oxygen of acetone, making the carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazine. Subsequent dehydration yields the stable hydrazone intermediate.

Step 2: Acid-Catalyzed Cyclization (Fischer Indolization)

-

The crude hydrazone from the previous step is added to a suitable acid catalyst. Polyphosphoric acid (PPA) is a highly effective cyclodehydrating agent for this transformation.[9] Alternatively, Lewis acids like zinc chloride (ZnCl₂) can be used.[13]

-

Heat the mixture, typically between 80-120 °C, for several hours until TLC analysis indicates the consumption of the starting hydrazone.

-

Mechanism Insight: The reaction proceeds via protonation of the hydrazone, followed by tautomerization to an enamine. A crucial[10][10]-sigmatropic rearrangement then occurs, breaking the N-N bond and forming a new C-C bond.[10][14] Subsequent cyclization and elimination of an ammonia molecule under the acidic conditions yield the aromatic indole ring.[12][13]

Step 3: Work-up and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base (e.g., concentrated NaOH or NH₄OH solution) to pH 8-9.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Fluoro-5-methoxy-2-methyl-1H-indole.

Trustworthiness: This protocol is self-validating. The successful formation of the hydrazone intermediate can be confirmed before proceeding. The final product's purity and identity must be rigorously confirmed using the spectroscopic methods detailed in the following section, ensuring that the desired isomer has been synthesized.

Synthesis Workflow Diagram

Caption: Proposed Fischer Indole Synthesis of 4-Fluoro-5-methoxy-2-methyl-1H-indole.

Spectroscopic Characterization and Validation

Due to the absence of published experimental data, this section outlines the predicted spectroscopic data for 4-Fluoro-5-methoxy-2-methyl-1H-indole based on established principles of spectroscopy and analysis of analogous structures.[15][16][17] Rigorous characterization using these methods is essential to confirm the structure and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | - Indole N-H: A broad singlet (~8.0-8.5 ppm). - Aromatic Protons: Two doublets in the aromatic region (~6.8-7.5 ppm), showing coupling to each other and additional coupling to the fluorine atom (²JH-F, ³JH-F). - C2-Methyl Protons: A singlet (~2.4 ppm). - Methoxy Protons: A singlet (~3.9 ppm). |

| ¹³C NMR | - Signal Count: 10 distinct carbon signals are expected. - C-F Coupling: The carbon directly attached to fluorine (C4) will appear as a doublet with a large one-bond coupling constant (¹JC-F ~240-250 Hz). Adjacent carbons will show smaller two- and three-bond couplings. |

| ¹⁹F NMR | - A single resonance in the typical range for an aryl fluoride, potentially showing coupling to adjacent protons. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A prominent peak corresponding to the exact mass of the molecule, m/z ≈ 179.07. |

| FTIR (cm⁻¹) | - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. - C-H Stretch: Aromatic (~3100 cm⁻¹) and aliphatic (~2950 cm⁻¹). - C=C Stretch: Aromatic ring stretches (~1600-1450 cm⁻¹). - C-O Stretch: Aryl ether stretch (~1250 cm⁻¹). - C-F Stretch: A strong band around 1100-1200 cm⁻¹. |

Characterization Workflow Diagram

Caption: A comprehensive workflow for the validation of synthesized material.

Potential Applications in Drug Discovery

While 4-Fluoro-5-methoxy-2-methyl-1H-indole has no specifically documented biological activity, its structural motifs are present in potent neuropharmacological agents. The 4-fluoro-5-methoxy substitution pattern on a tryptamine core (an indole with an ethylamine side chain at C3) is a key feature of selective 5-HT1A agonists.[4]

-

4-F-5-MeO-DMT: A potent 5-HT1A agonist with high selectivity over 5-HT₂ receptors.[4]

-

4-F-5-MeO-pyr-T: A highly potent and selective full agonist of the 5-HT1A receptor, which produces antidepressant-like effects in animal models.[3]

The title compound is an ideal starting material for the synthesis of such tryptamines, for example, through a Gramine synthesis followed by displacement of the dimethylamino group. Its utility as a molecular scaffold makes it a compound of high interest for research programs focused on developing novel treatments for depression, anxiety, and other CNS disorders.

Structure-Activity Relationship (SAR) Context

Caption: Logical relationship from building block to potential biological target.

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for this exact compound. However, based on data for structurally related fluorinated and substituted indoles, the following precautions are advised.[18][19]

-

Hazard Classification: Expected to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Refrigeration is recommended for long-term stability.[7][8] Keep away from strong oxidizing agents.

Conclusion

4-Fluoro-5-methoxy-2-methyl-1H-indole (CAS 288385-93-3) is a strategically designed chemical building block with significant potential for application in medicinal chemistry, particularly for the synthesis of novel CNS-active agents. This guide has provided a robust framework for its synthesis via the Fischer Indole Synthesis, outlined a comprehensive plan for its spectroscopic validation, and contextualized its potential utility based on established structure-activity relationships of its close analogs. Adherence to the described synthetic and safety protocols will enable researchers to confidently produce and utilize this valuable compound in their drug discovery and development endeavors.

References

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PMC - NIH.

- Efficient and Diverse Synthesis of Indole Derivatives | The Journal of Organic Chemistry.

- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook.

- Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline.

- Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner.

- Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu.

- Fischer Indole Synthesis - J&K Scientific LLC.

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed.

- Fischer Indole Synthesis - Alfa Chemistry.

- RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW - ResearchG

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- Synthesis and spectral characterization of 2-substituted indole deriv

- Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Compar

- SAFETY D

- SAFETY D

- 5 - SAFETY D

- 4-Fluoro-5-methoxy-2-methyl-1H-indole - CAS:288385-93-3 - Sunway Pharm Ltd.

- 4-Fluoro-5-methoxy-2-methyl-1H-indole,288385-93-3->Allfluoro pharmaceutical co .ltd.

- 4-F-5-MeO-pyr-T - Wikipedia.

- 4-Fluoro-5-methoxy-DMT - Wikipedia.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central.

- 288385-88-6|4-Fluoro-5-hydroxy-2-methylindole|BLD Pharm.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-F-5-MeO-pyr-T - Wikipedia [en.wikipedia.org]

- 4. 4-Fluoro-5-methoxy-DMT - Wikipedia [en.wikipedia.org]

- 5. 4-Fluoro-5-methoxy-2-methyl-1H-indole - CAS:288385-93-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. 4-Fluoro-5-methoxy-2-methyl-1H-indole,288385-93-3->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 288385-88-6|4-Fluoro-5-hydroxy-2-methylindole|BLD Pharm [bldpharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. testbook.com [testbook.com]

- 11. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 12. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 13. jk-sci.com [jk-sci.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

synthesis of fluorinated indole derivatives

An In-Depth Technical Guide to the Synthesis of Fluorinated Indole Derivatives

Authored by a Senior Application Scientist

Introduction: The Strategic Imperative of Fluorine in Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The strategic incorporation of fluorine into this framework has become a cornerstone of modern drug design.[1][2] The unique physicochemical properties of the fluorine atom—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity for biological targets.[3][4] Consequently, fluorinated indole derivatives are integral to the development of novel therapeutics, from kinase inhibitors for oncology to agents targeting serotonin receptors.[5][6][7]

This guide provides a comprehensive overview of the principal synthetic strategies for accessing fluorinated indole derivatives. It moves beyond a mere recitation of methods to provide a deeper understanding of the causality behind experimental choices, empowering researchers to select and optimize synthetic routes for their specific drug discovery programs. We will explore direct electrophilic fluorination, the use of fluorinated building blocks, and emerging catalytic technologies, supported by detailed protocols and mechanistic insights.

Part 1: Direct Electrophilic Fluorination of the Indole Core

The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, particularly at the C3 position. This intrinsic reactivity forms the basis of the most common and direct method for introducing fluorine: electrophilic fluorination.

The Reagents of Choice: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI)

Two reagents dominate the landscape of electrophilic fluorination: Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).

-

Selectfluor® is a highly reactive, stable, and easy-to-handle crystalline solid.[8][9] Its reactivity makes it suitable for fluorinating a wide range of indole substrates under mild conditions.[10]

-

NFSI is also a stable, crystalline solid but is generally considered a milder fluorinating agent than Selectfluor.[11][12] It is highly soluble in many common organic solvents and can offer complementary selectivity.[12][13]

The choice between these reagents often depends on the substrate's reactivity and the desired outcome. Highly activated indoles may react uncontrollably with Selectfluor, whereas less reactive substrates may require its higher potency.

Mechanistic Principles and Regioselectivity

The fluorination process begins with the electrophilic attack of the 'F⁺' source on the electron-rich C3 position of the indole. This generates a stabilized cationic intermediate (a 3-fluoroindoleninium ion), which then rearomatizes, typically through the loss of a proton, to yield the 3-fluoroindole product.

Caption: General mechanism of electrophilic fluorination at the C3 position of indole.

Controlling the Outcome: From Monofluorination to Oxindoles

While simple C3-fluorination is common, reaction conditions can be manipulated to produce more complex and valuable derivatives, such as 3-fluorooxindoles and 3,3-difluoro-2-oxindoles. The presence of water or other nucleophiles is critical in diverting the reaction pathway from simple substitution.[10][14]

Synthesis of 3-Fluorooxindoles: The reaction of 3-substituted indoles with Selectfluor in an aqueous solvent system can directly yield 3-fluorooxindoles.[15][16] The proposed mechanism involves initial fluorination at C3, followed by the addition of water and subsequent oxidation steps to form the oxindole core.[15]

Synthesis of 3,3-Difluoro-2-oxindoles: Using NFSI, often with an oxidant like tert-butyl hydroperoxide, indoles can be directly converted to 3,3-difluoro-2-oxindoles.[14] This transformation involves a sequence of two fluorination events at the C3 position, interspersed with oxidation and hydrolysis steps.[11][14]

Caption: Divergent outcomes of indole fluorination based on reaction conditions.

Experimental Protocol: Direct Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor

This protocol is adapted from the work of Takeuchi et al. and provides a reliable method for converting 3-substituted indoles into their corresponding 3-fluorooxindoles.[16][17]

Materials:

-

3-Substituted Indole (e.g., 3-methylindole) (1.0 equiv)

-

Selectfluor® (3.0 equiv)

-

Acetonitrile (MeCN)

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the 3-substituted indole (0.2-0.4 mmol) in a 1:1 mixture of acetonitrile and water (2 mL), add Selectfluor® (3.0 equiv) at room temperature.

-

Stir the reaction mixture overnight at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

-

Transfer the mixture to a separatory funnel and wash sequentially with water (10 mL), 4% HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3-fluorooxindole.[16]

Part 2: Synthesis from Fluorinated Building Blocks

An alternative and powerful strategy, particularly for industrial-scale synthesis, involves constructing the indole ring from precursors that already contain the desired fluorine atoms.[18] This approach offers excellent control over the position of fluorination and avoids issues with regioselectivity that can arise during direct fluorination of a pre-formed indole.

Key Cyclization Strategies

Classic indole syntheses can be readily adapted for fluorinated analogues:

-

Fischer Indole Synthesis: This is one of the most versatile methods, involving the acid-catalyzed reaction of a (fluoro-substituted) phenylhydrazine with an aldehyde or ketone.

-

Madelung Indole Synthesis: This method involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base, suitable for preparing indoles from fluorinated anilines.[19]

-

Palladium-Catalyzed Cyclizations: Modern cross-coupling and C-H activation methods enable the efficient cyclization of appropriately substituted anilines (e.g., o-alkynyl or o-allyl anilines) to form the indole core.[19]

Caption: Building block approach using classic indole ring-forming reactions.

Data Summary: Substrate Scope in Direct Fluorination

The following table summarizes the applicability of electrophilic fluorination for various indole substrates, highlighting the importance of the nitrogen protecting group.[11]

| N-Substituent on Indole | Reagent | Outcome | Typical Yield | Reference |

| H (unprotected) | NFSI | Trace product | < 5% | [11] |

| Electron-withdrawing (e.g., Ac, Ts) | NFSI | Trace product | < 5% | [11] |

| Benzyl (Bn) | NFSI | 3,3-Difluoro-2-oxindole | Moderate to High | [11] |

| Substituted Benzyl | NFSI | 3,3-Difluoro-2-oxindole | Moderate to High | [11] |

| Aryl | NFSI | 3,3-Difluoro-2-oxindole | Moderate | [11] |

| 3-Substituted (e.g., Me, Trp) | Selectfluor | 3-Fluorooxindole | Good to High | [16] |

Part 3: Advances in Catalytic and Modern Fluorination Methods

The field of organofluorine chemistry is continuously evolving, with catalytic methods offering new avenues for the synthesis of fluorinated indoles with high precision and efficiency.

Catalytic Dearomative Difluorination

Recent research has demonstrated the iodine(I/III)-catalyzed dearomative 2,3-difluorination of indoles.[20] This powerful method provides access to 2,3-difluorinated indolines, which are valuable structures in medicinal chemistry. The reaction proceeds under mild conditions with high diastereoselectivity, attributed to dipole-dipole interactions involving the newly installed C-F bonds.[20]

Electrochemical Fluorination

Electrosynthesis represents a green and efficient alternative to traditional reagent-based methods.[21] Anodic fluorination of N-acetyl-3-substituted indoles has been shown to produce trans-2,3-difluoro-2,3-dihydroindoles. These products can then be treated with a base to yield monofluoroindole derivatives, offering a two-step pathway to uniquely functionalized products.[21]

Conclusion

The is a dynamic and critical area of research for drug discovery professionals. Mastery of both direct electrophilic fluorination and building block strategies provides a robust toolkit for accessing a wide array of fluorinated targets. Direct fluorination with reagents like Selectfluor and NFSI offers rapid access to C3-functionalized indoles and oxindoles, with reaction outcomes finely tuned by the choice of solvent and additives. Concurrently, classic cyclization reactions using fluorinated precursors provide unparalleled control over fluorine placement, a crucial factor for industrial applications. As the field advances, emerging catalytic and electrochemical methods promise to deliver even greater efficiency and selectivity, further empowering chemists to harness the "fluorine effect" in the design of next-generation therapeutics.

References

-

Lin, R., Ding, S., Shi, Z., & Jiao, N. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 13(17), 4498–4501. [Link]

-

Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

-

Lim, C. K., Tso, K. H., & Yeung, Y. Y. (2012). Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination. Organic Letters, 14(21), 5440–5443. [Link]

-

El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. Pharma Focus Asia. [Link]

-

Fuchigami, T., & Tajima, T. (2000). Electro. ResearchGate. [Link]

-

Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642. [Link]

-

Gusakova, D. V., et al. (2019). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

-

Fallacara, A. L., et al. (2024). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Fallacara, A. L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

-

Fallacara, A. L., et al. (2024). Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

-

Kim, J. (2013). Electrophilic Fluorination. Bryn Mawr College. [Link]

-

Organic Chemistry Portal. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. [Link]

-

Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Scilit. [Link]

-

Scott, C., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). [Link]

-

Wang, C., et al. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. [Link]

-

Lin, R., et al. (2011). An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent. Organic Letters, 13(17), 4498-4501. [Link]

-

ResearchGate. Selected examples of fluorine-containing indole derivatives. [Link]

-

Philips, A., et al. (2024). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. ResearchGate. [Link]

-

Wikipedia. Selectfluor. [Link]

-

El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

-

ResearchGate. Structures of some bioactive fluorinated indole derivatives. [Link]

-

Singh, R. P., & Shreeve, J. M. (2004). Selectfluor: mechanistic insight and applications. Accounts of Chemical Research, 37(1), 31–44. [Link]

-

ResearchGate. Transition metal-free C3-amination of indoles 37 with NFSI. [Link]

-

ResearchGate. Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides. [Link]

-

ResearchGate. Mechanism of Pd-catalyzed C7-trifluoroalkylation of indolines. [Link]

-

Zhang, X. (2022). A Study On The Synthesis Of Fluorinated Indole Derivatives. Globe Thesis. [Link]

-

ResearchGate. Synthesis of substituted indole by NFSI (N-Fluorobenzenesulfonimide). [Link]

-

Leng, X., et al. (2023). Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides. Organic Letters. [Link]

-

Palomo, C., et al. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters. [Link]

-

Zaragoza, F. (2024). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube. [Link]

-

Doyle Group, UCLA. Nucleophilic Fluorination. [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. nbinno.com [nbinno.com]

- 6. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selectfluor - Wikipedia [en.wikipedia.org]

- 9. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. brynmawr.edu [brynmawr.edu]

- 12. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

- 13. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]